molecular formula C33H42O14 B1665906 Deacetylazadirachtinol CAS No. 106500-25-8

Deacetylazadirachtinol

Cat. No. B1665906
M. Wt: 662.7 g/mol
InChI Key: USRBWQQLHKQWAV-ZGKQVQOISA-N
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Description

Deacetylazadirachtinol is a chemical compound that is a subclass of ring-cleaved tetranortriterpenoid . It is also known as azaditrahtin B and is a limonin isolated from azaditrahta indica seed kernel . It has been found to increase alkaline phosphatase (ALP) activity and stimulate osteoblast differentiation .


Molecular Structure Analysis

The structure of Deacetylazadirachtinol has been studied using detailed 1H and 13C NMR spectroscopic analysis . It was found that the structure of Deacetylazadirachtinol has been reassigned as 3-tigloylazadirachtinol (tigloyl = 2-methylcrotonoyl) based on this analysis .


Chemical Reactions Analysis

While specific chemical reactions involving Deacetylazadirachtinol are not available, it’s known that the structure of Deacetylazadirachtinol has been reassigned as 3-tigloylazadirachtinol based on a detailed 1H and 13C NMR spectroscopic analysis .


Physical And Chemical Properties Analysis

Deacetylazadirachtinol has a molecular formula of C33H42O14 and a molar mass of 662.68 . Unfortunately, detailed physical and chemical properties are not available in the current resources.

Future Directions

Deacetylazadirachtinol, being a component of Azadirachta indica (neem), has potential for future drug discoveries . Its bioactivity has been associated with its richness in phytochemicals, and terpenoids are the major medicinal components . Therefore, more research into the properties and potential uses of Deacetylazadirachtinol could be beneficial.

properties

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRBWQQLHKQWAV-ZGKQVQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azadirachtin B

CAS RN

106500-25-8
Record name Azadirachtin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106500-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azadirachtin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZADIRACHTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
I Kubo, A Matsumoto, T Matsumoto, JA Klocke - Tetrahedron, 1986 - Elsevier
… and structural elucidation of a new limonoid, deacetylazadirachtinol (1 ). In addition, four … Deacetylazadirachtinol was found to be as potent as azadirachtin in the inhibition of insect …
Number of citations: 75 www.sciencedirect.com
I Kubo, T Matsumoto, A Matsumoto, JN Shoolery - Tetrahedron letters, 1984 - Elsevier
A new insect antifeedant, and ecdysis inhibitor deacetylazadirachtinol, was isolated from Azadirachta indica (Meliaceae) collected in Haiti and its structure (1) was elucidated by the …
Number of citations: 35 www.sciencedirect.com
HO Kalinowski, C Krack, K Ermel… - … für Naturforschung B, 1997 - degruyter.com
The Thai neem A. siamensis (Valeton) is the main source for botanical insecticides in Thailand. Although azadirachtin A (aza A) is present in Thai neem, there are some other related …
Number of citations: 7 www.degruyter.com
N Saxena, Y Kumar - Neem, a Treatise, KK Singh, S. Phogat, RS …, 2009 - books.google.com
… Azadirachtin B is identical to Kraus’s 3-tigloyl asadirachtol (11 OH instead of 11b-H) as well as Kubo’s deacetylazadirachtinol. The detigloyl derivative of azadirachtin is aza-E, while aza-…
Number of citations: 5 books.google.com
W Kraus, M Bokel, A Bruhn, R Cramer, I Klaiber… - Tetrahedron, 1987 - Elsevier
Two novel limonoids 3-deacetyl-3-cinnamoylazadirachtin (6) and 1-tigloyl-3-acetyl-11-methoxyazadirachtinin (8) have been isolated from Azadirachta indica extracts in addition to …
Number of citations: 171 www.sciencedirect.com
O Koul, G Singh, R Singh, J Singh, WM Daniewski… - Journal of …, 2004 - Springer
Biological activities of the salannin type of limonoids isolated fromAzadirachta indica A. Juss were assessed using the gram pod borerHelicoverpa armigera (Hubner) and the tobacco …
Number of citations: 184 link.springer.com
MJ Mitchell, SL Smith, S Johnson… - Archives of Insect …, 1997 - Wiley Online Library
The effects of azadirachtin, salannin, nimbin, and 6‐desacetylnimbin on ecdys‐one 20‐monooxygenase (E‐20‐M) activity were examined in three insect species. Homogenates of …
Number of citations: 105 onlinelibrary.wiley.com
JN Bilton, HB Broughton, PS Jones, SV Ley, HS Rzepa… - Tetrahedron, 1987 - Elsevier
… to be very similar to that of deacetylazadirachtinol described by Kubot3 and also to that … is in fact the structure of Kubo's deacetylazadirachtinol. The second compound isolated at longer …
Number of citations: 137 www.sciencedirect.com
A Klenk, M Bokel, W Kraus - Journal of the Chemical Society, Chemical …, 1986 - pubs.rsc.org
The structure of deacetylazadirachtinol (2) has been reassigned as 3-tigloylazadirachtol (3)(tigloyl = 2-methylcrotonoyl) on the basis of a detailed 1H and 13C nmr spectroscopic …
Number of citations: 48 pubs.rsc.org
S Siddiqui, BS Siddiqui, S Faizi… - Journal of Natural …, 1988 - ACS Publications
… Deacetylazadirachtinol from fresh fruits proved as potent as azadirachtin in inhibition of … of deacetylazadirachtinol has been reassigned as 3-tigloylazadirachtol [51] (75). In an attempt to …
Number of citations: 127 pubs.acs.org

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